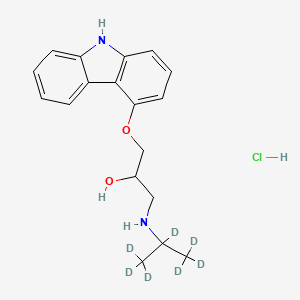

(+/-)-Carazolol-d7 HCl (iso-propyl-d7)

説明

Significance of Deuterium (B1214612) Isotope Substitution in Pharmaceutical Research

The replacement of hydrogen with deuterium is a nuanced bioisosteric modification that can lead to substantial improvements in a drug's characteristics without altering its fundamental shape or size. guidetopharmacology.org This seemingly minor structural change, the addition of a neutron to the hydrogen nucleus, can have a significant impact on the molecule's stability and metabolic pathway. guidetopharmacology.orgdrugbank.com

The concept of using deuterium to alter the properties of drugs has been recognized for decades. Early patents for deuterated compounds were filed as far back as the 1970s, establishing the principle that this modification could improve pharmacokinetic properties or reduce toxicity. wikipedia.orgnih.gov The first report of a kinetic isotope effect in drug metabolism was even earlier, in 1961, involving the N-demethylation of morphine. nih.govnih.gov Despite this long history, the field has gained significant momentum in the 21st century.

A pivotal moment in the history of deuterated pharmaceuticals was the approval of deutetrabenazine by the U.S. Food and Drug Administration (FDA) in 2017. guidetopharmacology.orgnih.govmedchemexpress.comnih.govcaymanchem.com This event marked the first time a deuterated drug was approved for market release, validating the "deuterium switch" approach, where a known drug is modified to create a new, improved chemical entity. guidetopharmacology.orgnih.gov The success of deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease, spurred increased investment and research into deuterated drug candidates. nih.govlgcstandards.com More recently, in 2022, the FDA approved deucravacitinib (B606291), a de novo deuterated drug, further cementing the role of deuterium in modern drug discovery. guidetopharmacology.orgnih.govcaymanchem.comlgcstandards.com

The primary rationale for replacing hydrogen with deuterium in drug design is rooted in the Kinetic Isotope Effect (KIE) . sigmaaldrich.com A chemical bond between carbon and deuterium (C-D) is stronger and has a lower ground-state vibrational energy than the corresponding carbon-hydrogen (C-H) bond. sigmaaldrich.com This is because deuterium has double the mass of protium (B1232500) (the common isotope of hydrogen). wikipedia.org

This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. medchemexpress.com Many drug metabolism processes, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.govsigmaaldrich.com By strategically placing deuterium at a site on the molecule that is susceptible to this oxidative metabolism (a metabolic "soft spot"), the rate of metabolism at that position can be significantly slowed down. guidetopharmacology.org

This slowing of metabolic breakdown can lead to several desirable outcomes:

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of a reactive or toxic metabolite. Deuteration can reduce the formation of such metabolites, potentially improving the drug's safety profile. nih.gov

Increased Bioavailability: By decreasing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.

Metabolic Switching: Deuteration at one site may cause the body to metabolize the drug through an alternative, potentially more favorable, pathway. sigmaaldrich.com

It is crucial to note that the effects of deuteration are not always predictable and must be determined empirically for each compound and specific deuteration site. sigmaaldrich.com

Overview of (±)-Carazolol and its Role as a Beta-Adrenoceptor Ligand

(±)-Carazolol is a well-characterized and highly potent beta-adrenergic receptor (β-adrenoceptor) antagonist, also known as a beta-blocker. It acts as a non-specific antagonist, meaning it blocks both β1- and β2-adrenoceptors with high affinity. Some studies also indicate it acts as a full agonist at β3-adrenoceptors. Beta-adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like epinephrine (B1671497) (adrenaline), playing crucial roles in the cardiovascular and pulmonary systems.

Carazolol's high potency and affinity have made it a valuable tool in pharmacological research for characterizing β-adrenoceptors. nih.gov While it was evaluated in clinical trials for human use, it was not developed as a therapeutic agent for people. Instead, it found a niche in veterinary medicine, where it is used to reduce stress in animals like pigs during transport.

The table below summarizes the binding affinity of Carazolol (B1668300) for different human β-adrenoceptor subtypes. The Kd (dissociation constant) value represents the concentration of the ligand at which half of the receptors are occupied; a lower Kd value indicates a higher binding affinity.

Table 1: Binding Affinity (Kd) of Carazolol at Human β-Adrenoceptors

| Receptor Subtype | Binding Affinity (Kd) in nM |

|---|---|

| Human β1-AR | 0.2 |

| Human β2-AR | 0.03 |

| Human β3-AR | 4.47 |

Data sourced from Cayman Chemical, referencing Baker, J.G. (2010).

Specific Focus on (±)-Carazolol-d7 HCl (iso-propyl-d7) Deuteration Site and Research Rationale

(±)-Carazolol-d7 HCl (iso-propyl-d7) is a stable, isotopically labeled version of Carazolol. sigmaaldrich.com As the name indicates, seven hydrogen atoms on the isopropyl group of the molecule have been replaced with deuterium atoms.

The primary research rationale for the creation of (±)-Carazolol-d7 is not to improve its therapeutic profile via the kinetic isotope effect, but rather to serve as an internal standard for analytical and research purposes. sigmaaldrich.com

In quantitative analysis techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, the calibration standard, and quality control samples. Since the deuterated version, Carazolol-d7, is chemically almost identical to the non-deuterated Carazolol, it behaves similarly during sample extraction, purification, and the chromatographic and ionization processes.

However, due to the mass difference imparted by the seven deuterium atoms (a mass shift of M+7), it can be clearly distinguished from the non-deuterated analyte by the mass spectrometer. By comparing the detector response of the analyte (Carazolol) to that of the internal standard (Carazolol-d7), analysts can correct for any loss of analyte during sample preparation and analysis, leading to more accurate and precise quantification. This is particularly useful for measuring concentrations of Carazolol in complex biological matrices like animal tissues or environmental samples such as wastewater.

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C18H23ClN2O2 |

|---|---|

分子量 |

341.9 g/mol |

IUPAC名 |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |

InChIキー |

DXYNUICMBSWZMR-ODLOEXKQSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

正規SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

製品の起源 |

United States |

Synthetic Methodologies for ± Carazolol D7 Hcl Iso Propyl D7

Strategies for Deuterium (B1214612) Incorporation at the iso-propyl Position

The targeted introduction of seven deuterium atoms to form the iso-propyl-d7 group [–CH(CD₃)₂] requires precise and efficient chemical methods. Three principal strategies are employed: direct catalytic exchange on the final molecule or a late-stage intermediate, synthesis using a pre-labeled building block, and addition reactions with a deuterium source.

Catalytic Hydrogen-Deuterium (H-D) exchange is a powerful technique for post-synthetically introducing deuterium into a molecule. researchgate.net This process involves the exchange of C-H bonds for C-D bonds using a deuterium source, typically inexpensive deuterium oxide (D₂O), in the presence of a metal catalyst. x-chemrx.comwikipedia.org

Key Approaches:

Heterogeneous Catalysis: Metal catalysts supported on carbon, such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium on Carbon (Rh/C), are commonly used. researchgate.net For Carazolol (B1668300), the molecule would be treated with the catalyst in D₂O, often under a hydrogen or deuterium gas atmosphere which acts as a catalyst activator. researchgate.netresearchgate.net The catalyst facilitates the activation of the C-H bonds on the iso-propyl group, allowing for exchange with deuterium from the solvent.

Homogeneous Catalysis: Soluble metal complexes, for instance those involving ruthenium, can also catalyze H-D exchange. google.com These methods can sometimes offer higher selectivity depending on the catalyst's coordination with the substrate molecule.

Mediated Exchange: Some methods employ a mediator to facilitate the reaction. For example, an efficient deuteration of arenes has been demonstrated using a Pt/C catalyst with isopropyl alcohol acting as a mediator in D₂O, providing a safe, hydrogen-gas-free method. researchgate.net

These exchange reactions are advantageous as they can be performed on the final API or a late-stage intermediate, minimizing the need for a complete re-synthesis. x-chemrx.com

A highly regioselective and common strategy for preparing deuterated APIs involves incorporating the deuterium label via a pre-deuterated building block. nih.gov This approach avoids the risk of non-specific labeling on other parts of the molecule, such as the carbazole (B46965) ring, which can be a challenge with catalytic exchange methods.

For the synthesis of (±)-Carazolol-d7, the most direct method would utilize isopropylamine-d7 (H₂N-CH(CD₃)₂). A plausible synthetic pathway is as follows:

Epoxide Formation: The synthesis would begin with a suitable carbazole precursor, such as 4-hydroxycarbazole. This starting material is reacted with an epoxide-forming reagent like epichlorohydrin (B41342) in the presence of a base to yield an intermediate, 4-(oxiran-2-ylmethoxy)-carbazole.

Ring Opening: The crucial step involves the nucleophilic attack of isopropylamine-d7 on the epoxide ring. This reaction opens the epoxide and directly and selectively attaches the deuterated iso-propyl-d7 moiety to the nitrogen atom of the propanolamine (B44665) side chain, forming the desired Carazolol-d7 skeleton.

The success of this method hinges on the availability and isotopic purity of the deuterated precursor. Many simple deuterated reagents are commercially available from specialized suppliers. nih.govisotope.com

Deuterium can be incorporated into a molecule through addition reactions across double bonds, such as catalytic hydrogenation or reductive amination, using deuterium gas (D₂).

A potential route to Carazolol-d7 using this technique is through reductive amination:

An intermediate amine, 4-(3-amino-2-hydroxypropoxy)carbazole, is reacted with acetone-d6 (CD₃COCD₃).

This reaction forms an imine intermediate in situ.

The imine is then reduced using a deuteride (B1239839) source, such as sodium borodeuteride (NaBD₄) or catalytic deuteration with D₂ gas, to yield the final d7-labeled isopropylamino group.

To improve safety and convenience over handling flammable D₂ gas, methods for its in situ generation have been developed. For instance, reacting aluminum metal with D₂O in the presence of a palladium catalyst can produce the necessary D₂ gas within the reaction vessel, which then participates in the H-D exchange or reduction. nih.gov

Table 1: Comparison of Deuteration Strategies for the iso-propyl Group

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic H-D Exchange | Post-synthesis exchange of H for D using a metal catalyst and D₂O. | Uses inexpensive D₂O; can be applied late-stage. | Risk of incomplete deuteration and poor regioselectivity; can lead to a mixture of isotopologues; catalyst removal required. |

| Deuterated Precursors | Synthesis using a building block that already contains deuterium (e.g., isopropylamine-d7). | High regioselectivity; predictable isotopic incorporation. | Dependent on the availability and cost of the deuterated precursor; isotopic purity of final product is limited by purity of precursor. |

| Deuterium Gas Addition | Reduction of an intermediate (e.g., via reductive amination) using D₂ gas or a deuteride source. | Can be highly selective. | Handling of flammable D₂ gas poses safety risks; in situ generation adds complexity; deuterated reagents can be costly. |

Challenges in Achieving High Isotopic Purity and Regioselectivity in Synthesis

The synthesis of deuterated APIs is fraught with challenges, primarily centered on achieving high isotopic purity and precise regioselectivity. researchgate.netmusechem.com

Isotopic Purity: It is exceptionally difficult, and often nearly impossible, to synthesize a compound that is 100% isotopically pure. researchgate.netnih.govdigitellinc.com The final product is typically a mixture of isotopologues, containing molecules with varying degrees of deuteration (e.g., d0, d1, d2...d7). The goal is to maximize the percentage of the desired d7 isotopologue. In methods using deuterated precursors, the purity of the final API is directly limited by the isotopic purity of the starting materials. For exchange reactions, factors like reaction time, catalyst activity, and temperature must be precisely controlled to drive the equilibrium towards maximum deuterium incorporation. nih.govresearchgate.net

Regioselectivity: Ensuring that deuterium is incorporated exclusively at the target position—the iso-propyl group—is a major hurdle. musechem.com Catalytic H-D exchange methods carry a risk of "scrambling," where deuterium is unintentionally introduced at other positions on the molecule, such as the aromatic carbazole ring or the benzylic positions. acs.org While steric hindrance can sometimes prevent exchange at certain sites, achieving perfect regioselectivity is challenging. nih.gov The use of deuterated precursors is the most effective way to ensure high regioselectivity.

Scalable Synthesis Processes for Deuterated Active Pharmaceutical Ingredients

Transitioning a deuteration process from a laboratory scale to industrial production introduces further challenges related to cost, safety, and process robustness. researchgate.net

Process Robustness and Control: Scalable syntheses must be reliable and produce consistent results batch after batch. researchgate.net Synthesis via deuterated precursors generally offers more predictable outcomes and better batch-to-batch consistency compared to catalytic exchange reactions, which can be sensitive to minor variations in catalyst quality, temperature, and pressure.

Safety: The use of flammable and potentially explosive gases like D₂ on a large scale requires specialized equipment and stringent safety protocols. This makes methods that avoid D₂ gas, such as those using D₂O or employing in situ gas generation, more attractive for industrial applications. nih.govresearchgate.net

Flow Chemistry: Modern manufacturing techniques like continuous flow chemistry are being developed for isotope labeling. x-chemrx.com Flow reactors offer precise control over reaction parameters, improved mixing, and enhanced safety, making them a promising platform for the scalable synthesis of deuterated compounds via H-D exchange. x-chemrx.com

Ultimately, the choice of a scalable synthetic route involves a trade-off between the high selectivity of precursor-based methods and the potential cost advantages of catalytic exchange, all while ensuring the process is safe, robust, and yields a product with the desired isotopic purity.

Advanced Analytical Characterization of ± Carazolol D7 Hcl Iso Propyl D7

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the molecular structure and the specific sites of deuterium (B1214612) incorporation. A combination of Deuterium (²H), Proton (¹H), and Carbon-13 (¹³C) NMR experiments are utilized for a comprehensive analysis.

Deuterium NMR (²H NMR) for Isotopic Purity and Deuterium Site Confirmation

Deuterium NMR (²H NMR) is a direct method to observe the presence and location of deuterium atoms within a molecule. wikipedia.org For (±)-Carazolol-d7 HCl (iso-propyl-d7), the deuterium atoms are located on the isopropyl group. The ²H NMR spectrum is expected to show signals corresponding to the deuterated methyl (CD₃) and methine (CD) groups of the iso-propyl-d7 moiety. wikipedia.orgmagritek.com

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. wikipedia.org Therefore, the spectrum would display two main resonance signals:

A signal for the six equivalent deuterium atoms of the two CD₃ groups.

A signal for the single deuterium atom of the CD methine group.

Proton NMR (¹H NMR) for Residual Protium (B1232500) and Structural Integrity Assessment

Specifically, the characteristic doublet for the six methyl protons and the septet for the single methine proton of the non-deuterated isopropyl group would be replaced by very small residual signals. blogspot.com The presence of any residual proton signals in the isopropyl region allows for the calculation of the isotopic purity by comparing their integrals to the integrals of non-deuterated protons on the molecule, such as those on the carbazole (B46965) ring system. ucla.edu The rest of the ¹H NMR spectrum, including the aromatic protons of the carbazole ring and the protons of the propanolamine (B44665) chain (excluding the isopropyl group), should remain consistent with the structure of Carazolol (B1668300), thereby confirming the structural integrity of the molecule.

Table 1: Expected ¹H NMR Spectral Data Comparison

| Assignment | (±)-Carazolol HCl (Expected Chemical Shift, ppm) | (±)-Carazolol-d7 HCl (Expected Observation) |

|---|---|---|

| Isopropyl -CH(CH₃)₂ | ~3.5 (septet) | Signal significantly reduced or absent |

| Isopropyl -CH(CH₃)₂ | ~1.3 (doublet) | Signal significantly reduced or absent |

| Aromatic Protons | ~6.8 - 8.2 | Signals present and structurally consistent |

| Propanolamine Chain Protons | ~3.2 - 4.5 | Signals present and structurally consistent |

Carbon-13 NMR (¹³C NMR) in Elucidating Molecular Structure

Carbon-13 NMR (¹³C NMR) provides further confirmation of the molecular structure and the site of deuteration. The carbon atoms directly bonded to deuterium exhibit characteristic changes in their ¹³C NMR signals. Due to the spin (I=1) of deuterium, the signals for the deuterated carbons are split into multiplets. blogspot.com

For (±)-Carazolol-d7 HCl (iso-propyl-d7):

The carbon of the CD group will appear as a triplet (1:1:1 pattern).

The carbons of the two CD₃ groups will each appear as a septet (1:3:6:7:6:3:1 pattern). blogspot.com

Quantitative NMR (qNMR) for Content Determination

Quantitative NMR (qNMR) is a powerful method for determining the precise concentration or purity of a substance without the need for a chemically identical reference standard. preprints.org In a qNMR experiment, a certified internal standard of known purity and weight is added to a precisely weighed sample of (±)-Carazolol-d7 HCl. resolvemass.canih.gov

The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. The equation for this calculation takes into account the molar masses, the number of protons contributing to each signal, and the weights of both the analyte and the standard. preprints.org For (±)-Carazolol-d7 HCl, a well-resolved signal from the aromatic portion of the molecule is typically chosen for integration, as the signals from the deuterated isopropyl group are absent in the ¹H spectrum. The key to accurate qNMR is ensuring complete relaxation of all relevant nuclei between scans, which is achieved by using a sufficiently long relaxation delay. resolvemass.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and assessing the degree of isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Deuteration Degree Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (±)-Carazolol-d7 HCl, the expected molecular weight is higher than that of the non-deuterated compound due to the replacement of seven hydrogen atoms (atomic mass ~1.008 amu) with seven deuterium atoms (atomic mass ~2.014 amu).

The analysis of the isotopic cluster in the mass spectrum is crucial for determining the degree of deuteration. The mass spectrum will show a distribution of isotopologues. For a high-purity d7 compound, the most abundant ion peak will correspond to the molecule containing seven deuterium atoms. The relative intensities of the peaks for d0 to d6 species can be used to calculate the isotopic purity. For example, a Certificate of Analysis for a similar deuterated standard, Isopropyl-d7 Paraben, showed an isotopic purity of 99.8%, with the d7 species being overwhelmingly the most abundant. lgcstandards.com

Table 2: Molecular Weight and Formula

| Compound | Molecular Formula | Monoisotopic Mass (amu) |

|---|---|---|

| (±)-Carazolol | C₁₈H₂₂N₂O₂ | 326.1681 |

| (±)-Carazolol-d7 | C₁₈H₁₅D₇N₂O₂ | 333.2121 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of compounds like (±)-Carazolol-d7 HCl. In MS/MS, precursor ions selected in the first mass analyzer (MS1) are subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer (MS2). This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For Carazolol, which has a molecular formula of C₁₈H₂₂N₂O₂, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 299.1754. nih.gov In the case of (±)-Carazolol-d7 HCl (iso-propyl-d7), the expected protonated molecule [M+H]⁺ would be at m/z 306, reflecting the addition of seven deuterium atoms to the isopropyl group.

The fragmentation of the carazolol backbone is well-characterized. Key fragmentation pathways involve the cleavage of the propanolamine side chain. nih.govyoutube.com The primary product ion for non-deuterated carazolol is typically observed at m/z 116, resulting from the cleavage of the ether bond and loss of the carbazole-oxy group. Another significant fragment corresponds to the isopropylamine (B41738) moiety.

In the analysis of (±)-Carazolol-d7, the fragmentation pattern would show characteristic shifts. The cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a common pathway for β-blockers. For carazolol, this would yield a fragment containing the isopropyl group. Due to the d7 labeling on this group, the resulting fragment ion would be 7 mass units heavier than the corresponding fragment from the unlabeled compound. For instance, a prominent fragment in the MS/MS spectrum of unlabeled carazolol is the iminium ion [CH₂=NH-CH(CH₃)₂]⁺ at m/z 72. For the d7-labeled analog, this fragment would be expected at m/z 79. Similarly, the neutral loss of the deuterated isopropylamine group from the precursor ion would be 7 mass units greater than the loss from the unlabeled compound.

The structural integrity of the carbazole ring system is generally maintained during CID, leading to characteristic fragments at m/z values corresponding to the carbazole moiety itself (e.g., m/z 167/166). nih.gov These fragments would remain unchanged in the d7-labeled version, confirming the location of the deuterium label on the isopropyl group.

Table 1: Predicted Major MS/MS Fragments for Carazolol and (±)-Carazolol-d7

| Fragment Description | Carazolol (Unlabeled) Precursor/Product Ion (m/z) | (±)-Carazolol-d7 Precursor/Product Ion (m/z) | Reference |

|---|---|---|---|

| Protonated Molecule | 299.1754 | 306.2185 (Predicted) | nih.gov |

| Loss of Isopropylamine Sidechain | 241 | 241 (Predicted) | nih.gov |

| Carbazole-oxy-propanol fragment | 228 | 228 (Predicted) | nih.gov |

| Carbazole-oxy fragment | 184 | 184 (Predicted) | nih.gov |

| Carbazole fragment | 167 | 167 (Predicted) | nih.gov |

| Iminium ion from sidechain cleavage | 72 | 79 (Predicted) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Quantification

LC-MS/MS is the benchmark for quantifying low-level analytes in complex matrices due to its superior sensitivity and selectivity. researchgate.netrsc.org For (±)-Carazolol-d7 HCl, which often serves as an internal standard (IS) for the quantification of unlabeled carazolol, developing a robust LC-MS/MS method is critical. cabidigitallibrary.org Validation of such methods typically adheres to regulatory guidelines and assesses parameters like linearity, accuracy, precision, selectivity, and stability. youtube.comfrontiersin.org

Optimization of Chromatographic Parameters and Separation Efficiency

The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation from matrix interferences and related substances within a reasonable analysis time. longdom.orgnih.gov For carazolol and its deuterated analog, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Key parameters for optimization include:

Column Selection: C18 columns (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) are frequently used, providing good retention and separation for moderately polar compounds like carazolol. nih.govmassbank.eu The use of smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can enhance efficiency and speed up analysis times. youtube.com

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent is typical. nih.gov Acetonitrile is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity, which results in lower backpressure. The aqueous phase is commonly acidified with formic acid (e.g., 0.1%) to promote protonation of the analyte, leading to better peak shape and enhanced ESI efficiency. massbank.euyoutube.com

Flow Rate and Temperature: Flow rates are optimized based on the column's internal diameter; for a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is common. massbank.eu Column temperature is typically maintained between 30-40°C to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity. longdom.orgmassbank.eu

Table 2: Example Chromatographic Conditions for Carazolol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | nih.govmassbank.eu |

| Mobile Phase A | Water with 0.1% Formic Acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | massbank.eu |

| Gradient | Time-programmed gradient from low to high %B | nih.gov |

| Flow Rate | 0.3 mL/min | massbank.eu |

| Column Temperature | 40 °C | massbank.eu |

| Injection Volume | 5 µL | nih.gov |

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transition Selection

Electrospray ionization (ESI) in the positive ion mode is the standard for analyzing basic compounds like carazolol, as the secondary amine readily accepts a proton to form the [M+H]⁺ ion. nih.govmzcloud.org The optimization of ESI parameters such as ion spray voltage (e.g., 5500 V), source temperature (e.g., 500 °C), and nebulizer and curtain gases is crucial for maximizing signal intensity and stability. nih.gov

Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity required for quantification. youtube.com This is achieved by setting the first quadrupole (Q1) to transmit only the precursor ion of the analyte and the third quadrupole (Q3) to transmit only a specific, high-intensity product ion. For (±)-Carazolol-d7, the precursor ion would be m/z 306. The product ion selected would be one of the characteristic fragments discussed in section 3.2.2, such as the deuterated iminium ion (m/z 79) or a fragment from the carbazole core (e.g., m/z 184 or 167). The transition for the internal standard (Carazolol-d7) must be distinct from that of the analyte (unlabeled Carazolol) to prevent cross-talk.

Table 3: MRM Transitions for Carazolol and (±)-Carazolol-d7

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|

| Carazolol (Analyte) | 299.2 | 116.1 / 184.1 | nih.govcabidigitallibrary.org |

| (±)-Carazolol-d7 (Internal Standard) | 306.2 | 116.1 / 184.1 / 79.1 (Predicted) | cabidigitallibrary.org |

On-line Hydrogen/Deuterium Exchange LC/MS for Exchangeable Proton Quantification

On-line hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique for counting the number of active or exchangeable hydrogens (e.g., in -OH, -NH, -SH groups) in a molecule. nih.gov This method involves introducing the analyte into a stream of a deuterated solvent, typically deuterium oxide (D₂O), post-column and prior to the MS source. nih.govmdpi.com

For (±)-Carazolol-d7 HCl, the structure contains three exchangeable protons: one on the secondary amine, one on the secondary alcohol, and one on the carbazole nitrogen. When exposed to D₂O, these protons will exchange for deuterium atoms, resulting in a mass increase of 3 Da for the fully exchanged species. The resulting mass spectrum would show a distribution of ions corresponding to the d0, d1, d2, and d3 exchanged forms. The mass of the protonated, fully exchanged molecule [M+D]⁺ would be expected at m/z 310 (306 for the d7-labeled core + 3 for the exchanged protons + 1 for the charge).

This technique can confirm the number of labile hydrogens, providing an additional layer of structural confirmation. youtube.com The efficiency of the exchange depends on factors like temperature, pH, and residence time in the D₂O stream, which must be carefully controlled to achieve complete exchange and reproducible results. nih.gov

Chromatographic Separations for Isotopic Purity and Related Substance Analysis

Chromatographic methods are essential not only for quantification but also for assessing the quality of a chemical standard like (±)-Carazolol-d7 HCl. This includes determining its isotopic purity and identifying and quantifying any related substances or impurities. tentamus-pharma.co.uk

Liquid Chromatography (LC) Method Development

The development of a high-resolution LC method is paramount for separating the deuterated compound from its non-deuterated and partially deuterated isotopologues, as well as from any process impurities or degradation products. researchgate.netnih.gov High-performance liquid chromatography (HPLC), particularly with high-resolution mass spectrometry (HRMS) detection, is the method of choice. almacgroup.comnih.gov

Isotopic Purity Analysis: While chromatography typically does not separate isotopologues, LC is crucial for separating the main compound peak from any co-eluting impurities that could interfere with the mass spectrometric measurement of isotopic enrichment. almacgroup.comrsc.org The isotopic purity is then determined by HRMS, which can resolve the mass difference between the d7-labeled compound and its lower-deuteration counterparts (d0 to d6). nih.govresearchgate.net The relative abundance of each isotopologue's ion is used to calculate the percentage of isotopic enrichment.

Related Substance Analysis: The LC method must have sufficient resolving power to separate (±)-Carazolol-d7 from potential impurities. tentamus-pharma.co.uk These can include starting materials, by-products from the synthesis, or degradation products formed during storage. A gradient elution method is often necessary to separate compounds with a range of polarities. nih.gov The method is validated for specificity, limit of detection (LOD), and limit of quantification (LOQ) for all known related substances.

Mechanistic Studies of Deuterium Kinetic Isotope Effects Dkie on ± Carazolol D7 Hcl Iso Propyl D7

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effect (DKIE)

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon observed when a hydrogen atom (H) in a reactant molecule is replaced by its heavier isotope, deuterium (D), leading to a change in the reaction rate. wikipedia.org This effect is a powerful tool in mechanistic chemistry, providing insights into the rate-determining steps of a reaction and the nature of transition states. nih.govias.ac.in The study of KIEs is particularly relevant in drug metabolism, where it can be used to understand and modulate the pharmacokinetic properties of a drug. nih.govnih.gov

Comparative Analysis of C-D Bond Strength Versus C-H Bond Strength

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. quora.comechemi.comstackexchange.com This difference in bond strength is not due to any change in the electronic structure, as isotopes of an element have the same number of protons and electrons. Instead, the increased strength of the C-D bond is a consequence of its lower zero-point energy (ZPE). ias.ac.inechemi.comstackexchange.com The ZPE is the minimum vibrational energy that a chemical bond possesses, even at absolute zero temperature. Due to its greater mass, deuterium vibrates at a lower frequency than hydrogen when bonded to a carbon atom. ias.ac.inechemi.com This lower vibrational frequency translates to a lower ZPE for the C-D bond. wikipedia.orgstackexchange.com Since more energy is required to overcome this lower energy state and break the bond, the C-D bond is effectively stronger than the C-H bond. ias.ac.inquora.comechemi.com

Influence on Vibrational Frequencies and Zero-Point Energy

The difference in mass between hydrogen and deuterium is the primary factor influencing their respective bond vibrational frequencies. wikipedia.orgechemi.com Heavier isotopes lead to lower vibrational frequencies. wikipedia.org This can be conceptually understood by modeling the bond as a simple harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. ias.ac.in The lower vibrational frequency of the C-D bond compared to the C-H bond directly results in a lower zero-point energy. ias.ac.instackexchange.com

The consequence of this difference in ZPE is that a reaction involving the cleavage of a C-H bond will typically have a lower activation energy than the same reaction involving the cleavage of a C-D bond. wikipedia.org This is because the energy difference between the ground state and the transition state is smaller for the C-H bond. Consequently, reactions where C-H bond breaking is the rate-determining step will proceed faster than their deuterated counterparts, giving rise to a "normal" kinetic isotope effect (kH/kD > 1). ias.ac.in

In Vitro Metabolic Stability Studies of (±)-Carazolol-d7 HCl (iso-propyl-d7)

In vitro metabolic stability assays are crucial in the early stages of drug discovery to predict how a drug candidate will be metabolized in the body. researchgate.netbioivt.com These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. bioivt.comnuvisan.com The rate of metabolism provides key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com For deuterated compounds like (±)-Carazolol-d7 HCl, these studies are essential to quantify the impact of deuterium substitution on metabolic pathways. nih.gov

Cytochrome P450 (CYP)-Mediated Metabolism of Carazolol (B1668300)

The cytochrome P450 (CYP) family of enzymes is a major player in drug metabolism, responsible for the biotransformation of a vast number of drugs. nih.gov Carazolol, a non-specific β-adrenergic receptor antagonist, is known to be metabolized by CYP enzymes. drugbank.comnih.govselleckchem.com While specific data for Carazolol is limited, studies on the structurally similar β-blocker, propranolol, indicate that CYP2D6 is primarily responsible for ring-hydroxylation, while CYP1A2 is involved in N-desisopropylation. nih.gov Given the structural similarities, it is plausible that these or other CYP isoforms are also involved in the metabolism of Carazolol.

The iso-propyl group is a common structural feature in many β-blockers and plays a significant role in their interaction with both the β-adrenergic receptors and metabolizing enzymes. mdpi.com In the case of propranolol, the N-desisopropylation, or the removal of the iso-propyl group, is a recognized metabolic pathway. nih.govdocumentsdelivered.com This metabolic process is often mediated by CYP enzymes. nih.gov For (±)-Carazolol-d7 HCl, where the deuterium atoms are located on the iso-propyl group, the metabolism at this site would be subject to a kinetic isotope effect. The deuteration of the iso-propyl group is intended to slow down its oxidative metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile of the drug. juniperpublishers.com

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. researchgate.net It is a critical parameter for predicting the in vivo hepatic clearance of a drug. The kinetic isotope effect ratio (KH/KD) is the ratio of the rate constant for the metabolism of the non-deuterated compound (kH) to that of the deuterated compound (kD). ias.ac.in A KH/KD value greater than 1 indicates that the C-H bond cleavage is a rate-limiting step in the metabolism. nih.gov

The determination of CLint and KH/KD for (±)-Carazolol-d7 HCl would involve comparative in vitro studies with its non-deuterated counterpart, (±)-Carazolol HCl. These experiments are typically performed using human liver microsomes or hepatocytes. nuvisan.com The disappearance of the parent compounds over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS). researchgate.net

Illustrative Data for Metabolic Stability

Since specific experimental data for (±)-Carazolol-d7 HCl is not publicly available, the following table provides a hypothetical but plausible set of data based on typical results from in vitro metabolic stability assays comparing a parent drug and its deuterated analog.

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| (±)-Carazolol HCl | 25 | 27.7 |

| (±)-Carazolol-d7 HCl (iso-propyl-d7) | 75 | 9.2 |

From this illustrative data, the kinetic isotope effect on intrinsic clearance (KH/KD) can be calculated:

KH/KD = CLint (non-deuterated) / CLint (deuterated) = 27.7 / 9.2 ≈ 3.0

Investigations into Non-CYP Enzymatic Biotransformation Pathways

While cytochrome P450 (CYP) enzymes are responsible for the metabolism of over 50% of clinically used drugs, non-CYP enzymes play a critical role in the biotransformation of a substantial portion of the remainder. droracle.aimeded101.com Recent studies suggest that approximately 30% of drug metabolism is carried out by these non-P450 enzymes. meded101.com For a compound like Carazolol, several non-CYP pathways could be relevant.

Lipophilic beta-blockers can undergo extensive metabolism, which may include glucuronidation of the side-chain hydroxyl group, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). fao.orgbioivt.com The presence of a secondary alcohol and a secondary amine in Carazolol's structure also makes it a potential substrate for other non-CYP enzyme families. These can be broadly categorized as: bioivt.com

Oxidative: Flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs) can metabolize amine-containing compounds.

Reductive: Carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) can act on carbonyl groups.

Conjugative: Besides UGTs, sulfotransferases (SULTs) can conjugate hydroxyl groups.

Hydrolytic: Esterases and hydrolases can cleave ester and ether bonds, respectively. bioivt.com Cleavage of Carazolol's ether link is a potential metabolic route. fao.org

Hepatic Microsomal Stability Assays and Related Methodologies

Hepatic microsomal stability assays are a cornerstone of in vitro drug metabolism studies, designed to predict the metabolic stability and intrinsic clearance of a compound. evotec.comyoutube.com These assays utilize microsomes, which are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes) and contain a rich complement of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. youtube.comcreative-bioarray.com The assay can also be adapted to study Phase II metabolism by including appropriate cofactors. evotec.com

The general procedure involves incubating the test compound, such as (±)-Carazolol-d7 HCl, with liver microsomes from a selected species (e.g., human, rat, mouse, pig) at 37°C. evotec.comcreative-bioarray.com The metabolic reaction is initiated by adding a cofactor, typically NADPH, which is essential for CYP enzyme activity. evotec.comprotocols.io Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a quenching solvent like acetonitrile. evotec.comcreative-bioarray.com After removing the precipitated proteins, the concentration of the remaining parent compound is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). axispharm.com The rate of disappearance of the compound is then used to calculate key pharmacokinetic parameters. protocols.io

Table 1: Typical Parameters for a Hepatic Microsomal Stability Assay

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Assay Matrix | Liver Microsomes (Human, Rat, Pig, etc.) evotec.com | Contains key Phase I (CYP) and some Phase II enzymes. creative-bioarray.com |

| Protein Conc. | 0.5 mg/mL evotec.com | Sufficient enzyme concentration for measurable metabolism. |

| Test Compound Conc. | 1 µM evotec.com | Low concentration to ensure enzyme kinetics are not saturated. |

| Cofactor | NADPH (or NADPH regenerating system) protocols.ioaxispharm.com | Required for CYP450 enzyme function. |

| Time Points | 0, 5, 15, 30, 45, 60 min creative-bioarray.com | To monitor the disappearance of the compound over time. |

| Analysis Method | LC-MS/MS axispharm.com | Provides sensitive and specific quantification of the compound. |

| Calculated Outputs | Half-life (t½), Intrinsic Clearance (CLint) protocols.io | Key indicators of metabolic stability. |

This interactive table summarizes the standard conditions used in hepatic microsomal stability assays to evaluate the in vitro metabolism of drug candidates.

In Vitro Investigations of Metabolic Switching and Altered Metabolite Profiles due to Deuteration

For (±)-Carazolol-d7 HCl, deuteration of the iso-propyl group is expected to hinder N-dealkylation. Consequently, other metabolic pathways, which may have been minor routes for the non-deuterated Carazolol, could become more prominent. These alternative pathways for beta-blockers often include aromatic hydroxylation on the carbazole (B46965) ring and glucuronidation of the secondary alcohol. mdpi.comfao.org In vitro studies using liver microsomes or hepatocytes can identify and quantify the metabolites formed from both the deuterated and non-deuterated compound, revealing any such shifts in metabolic profiles. juniperpublishers.com The metabolites formed from a deuterated drug are generally identical to those from the hydrogen analogue, just with deuterium retained. juniperpublishers.com

Table 2: Hypothesized Metabolic Switching for (±)-Carazolol-d7 HCl

| Metabolic Pathway | Site of Metabolism | Expected Impact of Deuteration | Potential Outcome |

|---|---|---|---|

| N-Deisopropylation | iso-Propyl group | Decreased (due to DKIE) | Reduced formation of the N-dealkylated metabolite. |

| Aromatic Hydroxylation | Carbazole ring | Increased (Metabolic Switch) nih.gov | Higher formation of hydroxylated metabolites on the ring. |

| Glucuronidation | Side-chain hydroxyl group | Potentially Increased | Enhanced formation of the Carazolol-glucuronide conjugate. fao.org |

| Ether Bond Cleavage | Aryl-ether linkage | No Direct Effect | Relative contribution may increase if other pathways slow. fao.org |

This interactive table illustrates the potential shifts in the metabolic pathways of Carazolol due to the deuterium kinetic isotope effect at the iso-propyl position.

Pre-clinical In Vivo Deuterium Isotope Effects in Animal Models

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a complex biological system. acetherapeutics.comresearchgate.net These studies are critical for confirming if the in vitro observed DKIE translates into tangible effects on in vivo clearance, half-life, and exposure, and to verify any metabolic switching. nih.govnih.gov

Selection of Appropriate Animal Models for Pharmacokinetic Evaluation

The choice of animal model is a critical component of preclinical drug development. acetherapeutics.com Ideally, the selected species should have metabolic pathways for the drug class that are similar to humans. acetherapeutics.com For Carazolol, several animal models have been utilized in pharmacokinetic and residue studies.

Pigs: Carazolol is widely used in pigs to prevent stress, and extensive pharmacokinetic and residue depletion data are available for this species. fao.orgnih.govfao.org Pharmacokinetic studies in pigs have shown that Carazolol has a short half-life of 1.2-4.2 hours. nih.gov PET imaging studies using radiolabeled Carazolol have also been performed in pigs. nih.gov

Cattle: Similar to pigs, Carazolol is used in cattle, and pharmacokinetic and metabolism data have been generated for this species. fao.orgfao.orgvfu.cz

Rodents (Rats, Mice): Rats and mice are standard models in drug discovery for initial pharmacokinetic screening due to their small size, cost-effectiveness, and the availability of genetically modified strains. acetherapeutics.commdpi.com

Rabbits: Rabbits have also been used as models for pharmacokinetic studies of beta-blockers like propranolol. nih.gov

The selection depends on the study's goal, from high-throughput screening in rodents to more detailed tissue distribution and depletion studies in larger animals like pigs, which may be more relevant for veterinary applications or as a non-rodent model. acetherapeutics.com

Table 3: Animal Models for Pharmacokinetic Evaluation of Carazolol

| Animal Model | Rationale for Use | Relevant Findings/Applications |

|---|---|---|

| Pig | Target species for veterinary use; extensive PK data available. nih.govfao.org | Used in PK, residue depletion, and PET imaging studies. nih.govnih.gov |

| Cattle | Target species for veterinary use. fao.org | Used in PK and residue depletion studies. fao.org |

| Rat | Standard preclinical model for PK screening. acetherapeutics.com | Used to assess oral bioavailability and in vivo metabolic stability. nih.gov |

| Mouse | Standard preclinical model; useful for chronic in vivo studies. nih.gov | Used to evaluate in vivo potency and efficacy. nih.gov |

| Rabbit | Established model for beta-blocker PK studies. nih.gov | Used to investigate drug absorption and bioavailability. nih.gov |

This interactive table outlines various animal models used in pharmacokinetic studies and their specific relevance to the evaluation of beta-blockers like Carazolol.

Assessment of Altered Metabolic Rates and Pathways in Vivo

In vivo studies allow for the direct assessment of how deuteration affects pharmacokinetic parameters. By administering (±)-Carazolol-d7 HCl and its non-deuterated counterpart to an animal model, researchers can compare key metrics such as clearance (CL), volume of distribution (Vd), half-life (t½), and total drug exposure (Area Under the Curve, AUC). A significant DKIE would be expected to decrease clearance and increase the half-life and AUC of the deuterated compound. nih.gov

Radiolabeled residue depletion studies in target animals like pigs and cattle have been used to track the distribution and elimination of Carazolol and its metabolites from various edible tissues over time. fao.org A similar approach with deuterated and non-deuterated compounds would allow for a direct comparison of their in vivo fate.

More advanced techniques like in vivo deuterium magnetic resonance spectroscopy (DMRS) offer a non-invasive method to dynamically monitor the metabolic rates of deuterated compounds. researchgate.net Following administration of a deuterated substrate, DMRS can track the signal of the parent compound and its downstream metabolites in real-time within a specific organ, such as the brain or liver, providing quantitative data on metabolic rates. researchgate.netoup.com While demonstrated for glucose metabolism, this technique could be applied to assess the in vivo metabolic rate of (±)-Carazolol-d7 HCl. researchgate.net

Table 4: Hypothetical In Vivo Pharmacokinetic Comparison in Rats

| Compound | Half-Life (t½) (hours) | Clearance (CL) (mL/min/kg) | Exposure (AUC) (ng·h/mL) |

|---|---|---|---|

| (±)-Carazolol HCl | 2.5 | 50 | 800 |

| (±)-Carazolol-d7 HCl | 5.0 | 25 | 1600 |

This interactive table presents a hypothetical comparison of key pharmacokinetic parameters for Carazolol and its deuterated analog in a rat model, illustrating the potential impact of the deuterium kinetic isotope effect.

Pharmacokinetic Profile Elucidation of ± Carazolol D7 Hcl Iso Propyl D7 in Pre Clinical Studies

Absorption, Distribution, and Elimination Studies in Animal Models

There are no specific studies detailing the absorption, distribution, and elimination of (±)-Carazolol-d7 HCl (iso-propyl-d7) in any animal model.

For the non-deuterated carazolol (B1668300), studies in pigs have shown rapid absorption following intramuscular administration. mdpi.com The distribution is also relatively quick, with the drug's effects being observed within minutes to hours. mdpi.com Elimination of carazolol is known to be rapid, contributing to its short duration of action. mdpi.com

Theoretically, the absorption and distribution of (±)-Carazolol-d7 HCl (iso-propyl-d7) are not expected to be significantly different from the parent compound, as deuteration typically has a minimal impact on these physicochemical properties. The primary influence of deuteration is anticipated to be on the elimination phase, specifically metabolic clearance.

Half-life and Exposure (Area Under the Curve - AUC) Modifications Resulting from Deuteration

No experimental data on the half-life and AUC of (±)-Carazolol-d7 HCl (iso-propyl-d7) in preclinical models have been published.

The metabolism of many beta-blockers involves the N-dealkylation of the isopropyl group, a process often mediated by cytochrome P450 (CYP) enzymes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction, in this case, metabolic breakdown, is slowed at the site of deuteration.

Therefore, it is hypothesized that the deuteration of the isopropyl group in (±)-Carazolol-d7 HCl would lead to a slower rate of N-dealkylation. This metabolic "soft spot" modification would likely result in:

A longer biological half-life (t½) compared to non-deuterated carazolol.

The following table presents a theoretical comparison based on these principles, as no actual data is available.

Table 1: Theoretical Pharmacokinetic Parameters of Carazolol vs. (±)-Carazolol-d7 HCl (iso-propyl-d7) in a Hypothetical Animal Model

| Parameter | Carazolol (Non-deuterated) | (±)-Carazolol-d7 HCl (iso-propyl-d7) (Theoretical) | Expected Change |

| Half-life (t½) | Short (e.g., hours) | Longer | Increase |

| Area Under the Curve (AUC) | Baseline | Increased | Increase |

| Metabolic Clearance | Rapid | Reduced | Decrease |

This table is for illustrative purposes only and is based on theoretical assumptions, not experimental data.

Bioavailability Assessment in Pre-clinical Animal Models

There is no published data on the bioavailability of (±)-Carazolol-d7 HCl (iso-propyl-d7) in any preclinical animal model.

Bioavailability is influenced by both absorption and first-pass metabolism. While absorption is not expected to change significantly with deuteration, a reduction in first-pass metabolism in the liver due to the kinetic isotope effect could theoretically lead to an increase in the oral bioavailability of (±)-Carazolol-d7 HCl compared to its non-deuterated counterpart.

Theoretical Impact of Deuteration on Drug-Drug Interactions Involving Metabolizing Enzymes

Information regarding the specific CYP enzymes responsible for carazolol metabolism, particularly the N-dealkylation of the isopropyl group, is not well-documented in the public domain.

However, based on the metabolism of other beta-blockers, it is plausible that enzymes from the CYP2D6 or CYP3A4 subfamilies are involved. If carazolol is a substrate for a specific CYP enzyme, deuteration at a primary metabolic site could reduce its clearance by that enzyme.

This has two main theoretical implications for drug-drug interactions:

(±)-Carazolol-d7 HCl as a Victim: The deuterated compound might be less susceptible to interactions with inhibitors or inducers of the primary metabolizing CYP enzyme compared to the non-deuterated form. For instance, co-administration with a potent inhibitor of the relevant CYP enzyme might cause a smaller increase in the plasma concentrations of the deuterated carazolol than would be seen with the non-deuterated version.

(±)-Carazolol-d7 HCl as a Perpetrator: As deuteration does not fundamentally change the core structure of the molecule that interacts with the enzyme's active site, it is unlikely to alter its potential to inhibit or induce other CYP enzymes. Therefore, if non-deuterated carazolol is an inhibitor or inducer of a particular CYP enzyme, (±)-Carazolol-d7 HCl would be expected to have a similar effect.

Application of ± Carazolol D7 Hcl Iso Propyl D7 As a Research Tool

Utilization as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalytical Assays

The use of stable isotope-labeled internal standards (SIL-IS) is a gold standard in quantitative bioanalysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com (+/-)-Carazolol-d7 HCl, with its seven deuterium (B1214612) atoms on the iso-propyl group, serves as an ideal internal standard for the quantification of carazolol (B1668300) in various biological and environmental samples. caymanchem.comsigmaaldrich.com

Compensation for Matrix Effects in LC-MS/MS Quantification

Complex biological matrices, such as animal tissues and plasma, are known to cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification. mdpi.commusechem.com The co-elution of endogenous matrix components with the analyte of interest can significantly impact the ionization efficiency of the analyte. musechem.com

A SIL-IS like (+/-)-Carazolol-d7 HCl is the preferred tool to mitigate these effects. musechem.com Due to its near-identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects during sample preparation and analysis. musechem.com By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by matrix effects can be effectively normalized, leading to more reliable and accurate results. mdpi.com While stable isotope-labeled standards are highly effective, it is important to note that they may not always completely compensate for matrix effects, and careful method validation is crucial. musechem.com

Accurate Quantification of Carazolol and its Metabolites in Complex Biological Matrices

(+/-)-Carazolol-d7 HCl is instrumental in the accurate quantification of carazolol residues in complex biological matrices, such as swine, bovine, and poultry tissues. researchgate.netnih.govnih.gov This is particularly important in the context of veterinary drug residue analysis to ensure food safety. nih.govnih.govfao.org

Several studies have developed and validated LC-MS/MS methods for the determination of carazolol in edible tissues, utilizing internal standards for accurate quantification. researchgate.netnih.govnih.gov These methods are essential for monitoring compliance with maximum residue limits (MRLs) set by regulatory bodies. researchgate.net The use of (+/-)-Carazolol-d7 HCl as an internal standard in such assays allows for precise measurement of carazolol concentrations, even at low levels. researchgate.net

Below is a table summarizing the performance of a typical LC-MS/MS method for carazolol quantification in swine tissues, which would be enhanced by the use of a deuterated internal standard like Carazolol-d7.

| Parameter | Swine Muscle | Swine Liver | Swine Kidney |

|---|---|---|---|

| Limit of Detection (LOD) | 0.1 µg/kg | 0.1 µg/kg | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.4 µg/kg | 0.4 µg/kg | 0.4 µg/kg |

| Average Recovery | 74.2% - 91.8% | 74.2% - 91.8% | 74.2% - 91.8% |

| Relative Standard Deviation (RSD) | <15% | <15% | <15% |

Data adapted from a study on the simultaneous determination of tranquilizers and carazolol residues in swine tissues by LC-MS/MS. researchgate.net

Enhancement of Analytical Accuracy and Precision

The primary advantage of using a SIL-IS is the significant improvement in the accuracy and precision of the analytical method. musechem.com By compensating for variations in sample extraction, recovery, and instrument response, (+/-)-Carazolol-d7 HCl ensures that the quantitative data is robust and reproducible. musechem.com The accuracy of methods for carazolol determination in animal tissues is often reported to be within the 80-110% range, with coefficients of variation (a measure of precision) typically below 16%. researchgate.net

Tracer for Metabolic Pathway Elucidation in Pre-clinical Models

Stable isotope labeling is a powerful technique for elucidating metabolic pathways of drugs and other xenobiotics. researchgate.netchemicalsknowledgehub.comnih.gov By introducing a labeled compound into a biological system, researchers can trace its transformation and identify the resulting metabolites. chemicalsknowledgehub.com

Tracking the Metabolic Fate of Carazolol Analogs

Identification of Carazolol Metabolites

The metabolism of the parent compound, carazolol, has been investigated, revealing several metabolic pathways. fao.org In pigs, dogs, and humans, carazolol is known to be metabolized. fao.org The use of (+/-)-Carazolol-d7 HCl in preclinical studies would greatly facilitate the identification of these and potentially new metabolites. When analyzing biological samples from a study with the deuterated compound, the metabolites would retain the deuterium label, exhibiting a characteristic mass shift in the mass spectrum. chemicalsknowledgehub.com This "isotope pattern" helps to differentiate drug-related metabolites from the vast number of endogenous molecules present in the sample, significantly simplifying the process of metabolite identification. chemicalsknowledgehub.com

Known metabolites of carazolol that could be tracked using a deuterated analog are presented in the table below.

| Metabolite | Description | Species Identified In |

|---|---|---|

| Hydroxy-carazolol | Hydroxylation on the carbazole (B46965) ring | Pigs, Dogs, Humans |

| Carazolol glucuronide | Glucuronide conjugate of the parent compound | Pigs, Dogs, Humans |

Information based on general metabolism studies of carazolol. fao.org

Mechanistic Probes in Enzymatic Reaction Mechanism Studies, e.g., Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast number of drugs, including beta-blockers like carazolol. walshmedicalmedia.comnih.gov These enzymes catalyze Phase I metabolic reactions, primarily oxidation, which functionalize compounds to facilitate their excretion. nih.govmdpi.com The general mechanism involves the enzyme's heme-iron center, which, after a series of reduction and oxygen-binding steps, inserts an oxygen atom into the substrate. nih.govmdpi.com

The use of (±)-Carazolol-d7 HCl as a mechanistic probe in studying CYP450-mediated reactions is based on the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the metabolic process.

In the context of Carazolol, metabolism by certain CYP450 isoforms may involve the oxidation of the iso-propyl group. By using (±)-Carazolol-d7 HCl, where the hydrogens on the iso-propyl moiety are replaced by deuterium, researchers can investigate this specific metabolic pathway.

Key Research Applications:

Identifying Metabolic Sites: If the metabolism of (±)-Carazolol-d7 HCl is significantly slower than that of its non-deuterated counterpart, it provides strong evidence that the iso-propyl group is a primary site of CYP450-mediated oxidation.

Elucidating Reaction Mechanisms: The magnitude of the observed KIE can offer insights into the transition state of the reaction, helping to distinguish between different potential oxidative mechanisms catalyzed by the CYP450 enzyme. mdpi.comnih.gov

Metabolic Phenotyping: This tool can be used with specific recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, which are known to metabolize many drugs) to identify which isoforms are responsible for the metabolism of carazolol at this position. walshmedicalmedia.comnih.gov

Ligand Binding Studies and Receptor Characterization Utilizing Deuterated Analogs

Isotopically labeled ligands are indispensable for studying drug-receptor interactions. While radiolabeling (e.g., with tritium, ³H) is a classic technique, stable isotope labeling, such as deuteration, offers the advantage of not requiring radioactive handling and being suitable for analysis by mass spectrometry.

This property makes (±)-Carazolol-d7 HCl an excellent internal standard for quantitative binding assays using techniques like liquid chromatography-mass spectrometry (LC-MS). In these experiments, the deuterated standard is added at a known concentration to a biological sample (e.g., cell membranes expressing β-adrenoceptors). It co-elutes with the unlabeled carazolol but is distinguished by its higher mass. This allows for highly accurate quantification of the amount of unlabeled carazolol bound to the receptor, correcting for sample loss or matrix effects during preparation and analysis.

Studies using tritiated carazolol have established its high-affinity binding and have been used to characterize the relative densities of β₁ and β₂ receptor subtypes in various tissues. nih.gov Similar principles apply to the use of deuterated carazolol in modern mass spectrometry-based approaches.

Table 1: Reported Binding Affinity of Carazolol for Beta-Adrenoceptors This table presents data for the non-deuterated compound, which is expected to be representative of the deuterated analog's affinity.

| Receptor Subtype | Cell/Tissue Type | Binding Constant (Kᵢ or Kd) | Reference |

|---|---|---|---|

| β-receptors (non-selective) | Calf Cortical Membranes | 0.15 nM (Kd) | apexbt.com |

| Human β₁-adrenoceptor | CHO Cells | 0.046 nM (Kᵢ) | |

| Human β₂-adrenoceptor | CHO Cells | 0.038 nM (Kᵢ) | |

| Human β₃-adrenoceptor | CHO cells | 2.0 nM (Kᵢ) | apexbt.com |

The concept of functional selectivity, or biased agonism, has revolutionized pharmacology. It posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of one intracellular signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). biorxiv.org Carazolol, while primarily known as an antagonist or inverse agonist at G-protein signaling pathways, has been shown to exhibit weak agonism in β-arrestin signaling, a hallmark of functional selectivity. ias.ac.in

Investigating functional selectivity requires precise, quantitative measurement of multiple downstream signaling events simultaneously. (±)-Carazolol-d7 HCl is an invaluable tool in this context. It serves as a stable-isotope-labeled internal standard (SIL-IS) in sophisticated mass spectrometry-based assays (e.g., phosphoproteomics, targeted assays for second messengers) designed to quantify the cellular response to the non-deuterated carazolol.

By using (±)-Carazolol-d7 HCl as an internal standard, researchers can:

Accurately compare the potency and efficacy of carazolol in activating the G-protein pathway versus the β-arrestin pathway.

Reliably measure subtle differences in signaling bias between carazolol and other β-adrenoceptor ligands.

Study how receptor conformation changes upon ligand binding, as probed by techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), correlate with specific functional outcomes. biorxiv.orgnih.govpsu.edu

The use of a deuterated standard ensures that the complex, multi-step analytical procedures required for these investigations yield robust and reproducible quantitative data, which is essential for characterizing the nuanced signaling profile of a functionally selective ligand.

Future Research Directions and Theoretical Perspectives for Deuterated Carazolol Analogs

Exploration of Alternative Deuteration Sites on the Carazolol (B1668300) Molecular Scaffold

The current deuteration of carazolol in (+/-)-Carazolol-d7 HCl involves the iso-propyl-d7 moiety. clearsynth.com While this modification targets a potential site of metabolism, a comprehensive evaluation of the carazolol molecular scaffold could reveal other strategic locations for deuteration. The primary sites of drug metabolism are often mediated by cytochrome P450 (CYP) enzymes, which frequently target C-H bonds at the α-position to heteroatoms for oxidation. osaka-u.ac.jp

Future research should focus on identifying all potential "soft spots" on the carazolol molecule. The carazolol structure features several such sites beyond the isopropyl group, including the carbazole (B46965) ring system and the propanolamine (B44665) side chain. Structure-based drug design, informed by the crystal structure of the β2-adrenergic receptor in complex with carazolol, can provide insights into which parts of the molecule are exposed to solvent and metabolic enzymes. nih.gov

Application of Computational Modeling and Quantum Mechanical Calculations to Predict Deuterium (B1214612) Kinetic Isotope Effects

Predicting the magnitude of the deuterium kinetic isotope effect (KIE) before undertaking complex and costly chemical synthesis is a significant advantage. Computational chemistry offers powerful tools for this purpose. Quantum mechanical (QM) calculations and Density Functional Theory (DFT) can be employed to model the transition states of metabolic reactions involving carazolol. researchgate.net

By calculating the vibrational frequencies of C-H versus C-D bonds in the ground state and at the transition state of a proposed metabolic reaction (e.g., hydroxylation by a CYP enzyme), researchers can predict the KIE. nih.gov Advanced models, such as the Marcus-like H-tunneling model, can even replicate and explain abnormal KIEs observed in solution, providing a deeper understanding of the reaction dynamics. nih.gov

Future work should involve building accurate computational models of carazolol interacting with key drug-metabolizing enzymes. These models could be used to:

Predict the KIE for various potential deuteration sites on the carazolol scaffold.

Prioritize the most promising candidates for synthesis.

Understand the relationship between molecular structure, enzyme-substrate interaction, and the resulting metabolic profile.

This in-silico approach can significantly streamline the drug discovery process, saving time and resources in the development of next-generation deuterated beta-blockers.

Integration with Multi-omics Approaches for Systems-level Understanding of Drug Disposition

To gain a holistic view of how deuterated carazolol analogs behave in a biological system, future research must move beyond traditional pharmacokinetic studies and embrace multi-omics approaches. nih.gov This involves integrating data from genomics, proteomics, and metabolomics to create a comprehensive picture of the drug's disposition. nih.gov

Mass spectrometry imaging (MSI) is a particularly powerful technique in this domain, as it can simultaneously map the distribution of the parent drug, its metabolites, and thousands of endogenous biomolecules (lipids, proteins, etc.) directly in tissue sections. nih.govastrazeneca.com Applying MSI and other multi-omics technologies to studies of deuterated carazolol could reveal:

Metabolic Shunting: How blocking one metabolic pathway through deuteration might increase metabolism through alternative, previously minor, pathways. nih.gov

Off-Target Effects: Unanticipated interactions with other proteins or metabolic pathways.

Biomarkers of Response: Identifying specific genetic or metabolic profiles that correlate with an optimal response to the deuterated drug.

By combining these different 'omics' datasets, researchers can achieve a systems-level understanding of the pharmacological consequences of deuteration, paving the way for more personalized and effective therapies. nih.govastrazeneca.com

Development of Novel Deuterated Beta-Blockers with Optimized Pharmacokinetic and Pharmacodynamic Profiles

The ultimate goal of this research is to develop new deuterated beta-blockers with clinically meaningful advantages over existing therapies. The successful development of drugs like deutetrabenazine and deucravacitinib (B606291) demonstrates the viability of this strategy. nih.gov Deutetrabenazine, a deuterated version of tetrabenazine (B1681281), exhibits a superior pharmacokinetic profile that allows for reduced dosing frequency and a better side-effect profile. nih.govnih.gov

Similarly, a study on CTP-656, a deuterated analog of ivacaftor, showed significantly enhanced metabolic stability and a longer half-life, suggesting the potential for once-daily dosing, which could improve patient adherence. researchgate.net

Table 2: Comparison of Mean Pharmacokinetic Parameters for Ivacaftor and its Deuterated Analog, CTP-656

| Parameter | Ivacaftor | CTP-656 (d9-ivacaftor) | Source |

| Half-life (t½) | ~9.3 hours | ~15.9 hours | researchgate.net |

| In Vitro Metabolic Stability | Standard | Markedly Enhanced | researchgate.net |

| Deuterium Isotope Effect (DV/K) | N/A | 2.2 | researchgate.net |

This precedent strongly supports the focused development of novel deuterated beta-blockers. Future research should leverage the insights gained from alternative deuteration site analysis, computational modeling, and multi-omics studies to design and synthesize new carazolol analogs or other deuterated beta-blockers. The objective would be to create new chemical entities with optimized pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, better safety profiles, and more convenient dosing regimens for patients. nih.govclinicaltrials.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。